n-Benzoyl-d-alanine

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La N-Benzoyl-D-Alanine peut être synthétisée par benzoylation de la D-Alanine. La réaction implique généralement l'utilisation de chlorure de benzoyle et d'une base comme l'hydroxyde de sodium ou le carbonate de potassium dans un solvant aqueux ou organique . La réaction est effectuée dans des conditions de température contrôlée pour assurer la formation du produit souhaité.

Méthodes de production industrielle

La production industrielle de la this compound suit des voies synthétiques similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction pour atteindre un rendement et une pureté élevés. Le produit est ensuite purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La N-Benzoyl-D-Alanine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : La this compound peut subir des réactions de substitution où le groupe benzoyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Divers nucléophiles en conditions basiques ou acides.

Principaux produits formés

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'amines ou d'alcools.

Substitution : Formation de dérivés d'alanine substitués.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Étudiée pour son rôle dans les voies métaboliques et les interactions enzymatiques.

Médecine : Étudiée pour ses applications thérapeutiques potentielles en raison de sa similitude structurale avec des molécules biologiquement actives.

Industrie : Utilisée dans la production de produits pharmaceutiques et de produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un substrat pour les enzymes, conduisant à la formation de divers métabolites. Les effets du composé sont médiés par son interaction avec les protéines liant la pénicilline, qui jouent un rôle crucial dans la synthèse de la paroi cellulaire bactérienne .

Applications De Recherche Scientifique

N-Benzoyl-D-Alanine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active molecules.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of N-Benzoyl-D-Alanine involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its interaction with penicillin-binding proteins, which play a crucial role in bacterial cell wall synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-Benzoyl-L-Alanine

- N-Benzoyl-DL-Alanine

- N-Acetyl-D-Alanine

- N-Acetyl-L-Alanine

Unicité

La N-Benzoyl-D-Alanine est unique en raison de sa stéréochimie spécifique et de la présence du groupe benzoyle. Cette caractéristique structurale confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications .

Activité Biologique

n-Benzoyl-D-alanine (CAS 17966-60-8) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and epigenetic modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

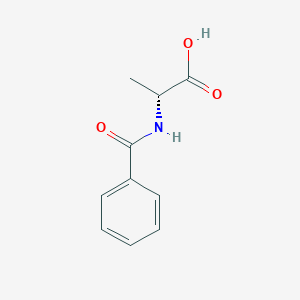

Synthesis and Structure

This compound is synthesized through the acylation of D-alanine with benzoic acid derivatives. The general reaction involves coupling D-alanine with benzoic anhydride or benzoyl chloride in the presence of a base, leading to the formation of the benzoyl derivative. This compound features a benzoyl group attached to the amino acid backbone, which influences its biological properties.

Antifungal Activity

Recent studies have evaluated the antifungal properties of various N-benzoyl amino acids, including this compound. The following table summarizes key findings regarding its antifungal activity against specific fungal strains:

The studies indicate that this compound exhibits significant antifungal activity, particularly against Aspergillus fumigatus and Fusarium temperatum. The mechanism of action is believed to involve the inhibition of fungal chitinase, which is crucial for fungal cell wall integrity.

Epigenetic Modulation

Another area of interest for this compound is its role as an inhibitor of DNA methyltransferases (DNMTs), which are enzymes involved in DNA methylation—a key epigenetic modification. A study reported that certain derivatives of N-benzoyl amino acids, including those related to this compound, demonstrated the ability to inhibit DNMT activity in vitro.

Key Findings on DNMT Inhibition:

- Compound Tested : this compound

- Target Enzymes : DNMT1 and DNMT3A

- Inhibition Concentration : Micromolar range

- Stability : Stable in human serum for extended periods

These findings suggest that this compound may serve as a promising lead compound for developing epigenetic therapies, particularly in cancer treatment where DNA methylation plays a critical role in gene expression regulation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound and its derivatives is essential for optimizing their biological activity. Key factors influencing activity include:

- Substituents on the Benzene Ring : Variations in substituents can enhance or diminish antifungal potency.

- Amino Acid Side Chains : The nature of the amino acid contributes significantly to binding affinity and biological efficacy.

Case Studies

- Antifungal Efficacy :

- In vitro assays showed that this compound had a notable effect on inhibiting the growth of Aspergillus fumigatus, with a significant reduction in optical density observed at 570 nm after treatment.

- Epigenetic Research :

- A study involving human cancer cell lines demonstrated that this compound could effectively reduce global DNA methylation levels, suggesting its potential use as an epigenetic modifier.

Propriétés

IUPAC Name |

(2R)-2-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQVHNZEONHPQG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Benzoyl-D-alanine interact with brucine to achieve racemic resolution?

A1: this compound forms a stable complex with brucine, a chiral alkaloid, due to specific molecular interactions. The crystal structure of this complex reveals that the two methoxy groups of brucine play a crucial role in differentiating between this compound and its enantiomer, N-Benzoyl-L-alanine [, ]. This selectivity arises from the distinct packing arrangements induced by the methoxy groups, allowing brucine to preferentially crystallize with this compound, effectively resolving the racemic mixture.

Q2: The research mentions "alkaloid self-assemblies." How do these assemblies contribute to the resolution of this compound?

A2: Both strychnine and brucine, the resolving agents used in the studies, form self-assembled structures in the crystalline state. These self-assemblies create chiral environments that can selectively accommodate one enantiomer of N-benzoyl alanine over the other. The specific donor/acceptor properties of the N-benzoyl alanine derivative, particularly the phthaloyl or benzoyl group, influence its interaction with the alkaloid self-assemblies []. This interaction dictates which enantiomer preferentially integrates into the self-assembly, leading to successful racemic resolution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.